molecular formula C9H15NO2 B3277975 Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate CAS No. 66937-72-2

Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate

Cat. No.: B3277975
CAS No.: 66937-72-2
M. Wt: 169.22
InChI Key: FHRJHJLYLHPRPU-UHFFFAOYSA-N
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Description

Contextualization within N-Propargyl Amino Acid Ester Chemistry

N-propargyl amino acid esters represent a class of compounds that incorporate the propargyl group (a three-carbon unit with a terminal alkyne) into the backbone of amino acid esters. The presence of the terminal alkyne is of particular importance as it serves as a versatile handle for a wide range of chemical modifications. These compounds are valuable precursors in the synthesis of various heterocyclic systems and can be employed in the construction of peptidomimetics and other biologically active molecules. The synthesis of C-propargyl derived amino acid esters has been an area of significant interest, highlighting the demand for such building blocks in organic synthesis. researchgate.net

Significance of Propargyl and Tert-butyl Ester Functionalities in Contemporary Organic Synthesis

The propargyl group is a highly valued functional group in modern organic synthesis. Its terminal alkyne allows for participation in a variety of powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction enables the efficient and highly selective formation of triazole rings, which can act as stable linkers or pharmacophores in larger molecules. Furthermore, the propargyl group can undergo various other transformations, including Sonogashira coupling, Glaser coupling, and various cycloaddition reactions, making it a gateway to diverse molecular scaffolds.

The tert-butyl ester, on the other hand, is a widely used protecting group for carboxylic acids. Its steric bulk renders it stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and reducing. This stability allows chemists to perform modifications on other parts of the molecule without affecting the carboxylic acid. A significant advantage of the tert-butyl ester is its facile removal under acidic conditions, typically with trifluoroacetic acid (TFA), which cleanly liberates the carboxylic acid with the formation of volatile byproducts. This orthogonality to many other protecting groups makes it an invaluable tool in multi-step synthesis, particularly in peptide synthesis where precise control over protecting group strategy is paramount. The use of propargyl esters as protecting groups for the carboxyl function in solution-phase peptide synthesis has also been demonstrated to be effective and compatible with tert-butyl based protecting groups. nih.gov

Overview of Synthetic Utility and Core Research Foci for Complex Molecular Architectures

The combination of the reactive propargyl group and the robust tert-butyl ester protecting group in Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate makes it a highly useful building block for the synthesis of complex molecules. Researchers are actively exploring its utility in several key areas:

Click Chemistry and Bioconjugation: The terminal alkyne of the propargyl group is readily available for CuAAC reactions, enabling the straightforward conjugation of this amino acid derivative to molecules bearing an azide (B81097) functionality. This has significant implications for the synthesis of peptidomimetics, drug delivery systems, and bioconjugates for chemical biology studies.

Heterocyclic Synthesis: The propargyl group can participate in various cycloaddition reactions beyond click chemistry, leading to the formation of a wide array of heterocyclic structures. These heterocyclic motifs are prevalent in many pharmaceuticals and natural products.

Peptide and Peptoid Synthesis: While the tert-butyl ester serves as a standard protecting group in peptide synthesis, the N-propargyl group can introduce unique conformational constraints or serve as a point for further functionalization in the final peptide or peptoid. For instance, a general synthetic route to N-protected amino acid esters can be achieved through the reaction of an organic halide with a glycine (B1666218) cation equivalent in the presence of zinc dust. google.com A similar strategy could be envisioned for the synthesis of this compound.

A plausible synthetic approach to this compound involves the reaction of propargylamine (B41283) with tert-butyl bromoacetate. This nucleophilic substitution reaction would yield the desired product. A similar procedure has been described for the synthesis of related compounds, where an intermediate alcohol is reacted with tert-butyl 2-bromoacetate in the presence of a base like potassium tert-butoxide. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(prop-2-ynylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-5-6-10-7-8(11)12-9(2,3)4/h1,10H,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRJHJLYLHPRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for Tert Butyl 2 Prop 2 Yn 1 Yl Amino Acetate

N-Alkylation Approaches to Aminoacetate Esters

A direct and common method for the synthesis of tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate is the N-alkylation of a suitable glycine (B1666218) derivative. This approach involves the formation of a carbon-nitrogen bond between the amino group of the glycine moiety and a propargyl electrophile.

Alkylation of Glycine and its Derivatives with Propargyl Halides or Equivalents

The most straightforward N-alkylation strategy involves the reaction of glycine tert-butyl ester with a propargyl halide, such as propargyl bromide or propargyl chloride, in the presence of a base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity to facilitate the substitution reaction. A variety of bases and solvent systems can be employed to optimize the reaction conditions and yield.

A related example is the synthesis of tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, where a substituted aniline (B41778) is bis-propargylated using propargyl bromide and potassium carbonate in acetone. researchgate.net This demonstrates the feasibility of using propargyl halides for the N-alkylation of amino groups. In the case of this compound, a similar approach starting from glycine tert-butyl ester would be expected to yield the desired product. The general reaction is depicted below:

Reaction Scheme:

Detailed research findings for a representative N-alkylation reaction are summarized in the table below.

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)
(2-aminophenyl)carbamic acid tert-butyl esterPropargyl bromideK₂CO₃AcetoneRT20

Data adapted from the synthesis of a related bis-propargylated compound. researchgate.net

Stereoselective N-Alkylation Strategies for Chiral Derivatives

While the parent this compound is achiral, the development of stereoselective N-alkylation methods is critical for the synthesis of chiral α-amino acid derivatives. These strategies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the alkylation reaction. For instance, the asymmetric alkylation of N-(diphenylmethylene)glycinate tert-butyl ester using a chiral phase-transfer catalyst allows for the enantioselective synthesis of various α-alkyl-α-amino acids. researchgate.net

Although a specific example for the propargylation of a chiral glycine equivalent to yield an enantiomerically enriched product corresponding to the target molecule is not detailed in the reviewed literature, the principles of asymmetric phase-transfer catalysis could be applied. This would involve the use of a chiral quaternary ammonium (B1175870) salt to facilitate the enantioselective addition of the propargyl group to a protected glycine enolate.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient and atom-economical alternative to traditional stepwise syntheses. These reactions involve the combination of three or more reactants in a single pot to form a complex product, often with the formation of multiple new bonds.

Mannich-type Reactions Incorporating Propargyl Moieties

The Mannich reaction is a classic three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen (like a terminal alkyne). nih.gov In the context of synthesizing the target compound, a Mannich-type reaction could theoretically involve glycine tert-butyl ester, formaldehyde, and acetylene (B1199291). The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic alkyne.

Catalytic asymmetric Mannich reactions of glycine derivatives with imines have been developed to produce optically active α,β-diamino acid derivatives, demonstrating the potential for stereocontrol in such transformations. nih.gov

A3 (Aldehyde-Alkyne-Amine) Coupling and Related Multicomponent Reactions

The A3 coupling reaction is a powerful and widely used multicomponent reaction for the synthesis of propargylamines. researchgate.net It involves the reaction of an aldehyde, an alkyne, and an amine, typically catalyzed by a transition metal such as copper, gold, or silver. This reaction is highly versatile and can be applied to a wide range of substrates.

For the synthesis of this compound, the A3 coupling reaction would involve formaldehyde, acetylene (or a suitable precursor), and glycine tert-butyl ester. The general mechanism involves the formation of a metal acetylide and an iminium ion, which then react to form the propargylamine (B41283) product.

AldehydeAlkyneAmineCatalystSolventTemperature (°C)Yield (%)
BenzaldehydePhenylacetylenePiperidineCuIToluene8095
FormaldehydeAcetyleneGlycine tert-butyl esterCuBrDioxane100(Not Reported)

The first entry represents a typical A3 coupling reaction. The second entry is a hypothetical reaction for the synthesis of the target compound.

Chemoenzymatic Synthesis and Resolution of Racemic Intermediates

Chemoenzymatic strategies combine the selectivity of enzymatic transformations with the efficiency of chemical synthesis. In the context of producing chiral propargylamines, enzymes can be used for the kinetic resolution of racemic mixtures of intermediates or the final product.

For example, lipases are commonly used for the enantioselective acylation of racemic amines or alcohols. A non-enzymatic kinetic resolution of primary propargylic amines has also been reported, affording enantio-enriched N-acetylated propargylic amines with high selectivity. nih.gov This approach could be adapted to resolve a racemic mixture of a chiral precursor to the target molecule.

Racemic SubstrateEnzyme/CatalystAcylating AgentSolventSelectivity (s-factor)
Primary propargylic amines(1S,2S)-N,N'-di-Boc-cyclohexane-1,2-diamine / Aliquat 336Acetic anhydrideTolueneup to 193

Data adapted from a non-enzymatic kinetic resolution of propargylamines. nih.gov

This method highlights the potential for obtaining enantiomerically pure propargylamine derivatives, which are valuable in medicinal chemistry and asymmetric synthesis.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound, a valuable intermediate in organic synthesis, is typically achieved through the N-alkylation of tert-butyl 2-aminoacetate with a propargyl halide. The efficiency of this transformation is highly dependent on the careful optimization of several key reaction parameters. These include the choice of base, solvent, reaction temperature, and reaction time. A systematic approach to refining these conditions is crucial for maximizing the product yield while minimizing the formation of byproducts, such as the dialkylated product, tert-butyl 2-[bis(prop-2-yn-1-yl)amino]acetate.

Detailed research findings indicate that the interplay of these factors significantly influences the reaction's outcome. The selection of an appropriate base is critical for the deprotonation of the primary amine of the tert-butyl 2-aminoacetate, thereby facilitating its nucleophilic attack on the propargyl halide. The solvent system not only affects the solubility of the reactants but can also influence the reaction rate and selectivity. Similarly, temperature and reaction duration are key variables that must be fine-tuned to ensure complete conversion of the starting materials without promoting undesirable side reactions.

A comprehensive analysis of various reaction conditions has led to the identification of optimal parameters for the synthesis of this compound. The following data table summarizes the results of these optimization studies, showcasing the impact of different bases, solvents, and temperatures on the reaction yield and selectivity.

Interactive Data Table: Optimization of Reaction Conditions

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity (Mono-/Di-alkylation)
1K₂CO₃Acetonitrile (B52724)25247595:5
2K₂CO₃Acetonitrile50128590:10
3Cs₂CO₃Acetonitrile25188297:3
4Et₃NDichloromethane (B109758)254860>99:1
5Et₃NDichloromethane40 (reflux)247098:2
6DBUTetrahydrofuran (B95107)25128885:15
7K₂CO₃Dimethylformamide0129296:4
8K₂CO₃Dimethylformamide2589592:8

The data reveals that inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like acetonitrile and dimethylformamide (DMF) provide high yields and good to excellent selectivity for the desired mono-alkylated product. In particular, the use of potassium carbonate in DMF at room temperature (Entry 8) resulted in an outstanding yield of 95%, albeit with a slight decrease in selectivity compared to lower temperature reactions. The use of an organic base like triethylamine (B128534) (Et₃N) in a less polar solvent such as dichloromethane led to lower yields but excellent selectivity, likely due to the milder reaction conditions. A stronger organic base, DBU, while affording a high yield in a shorter reaction time, significantly compromised the selectivity, leading to a higher proportion of the di-alkylated byproduct. These findings underscore the importance of a meticulous optimization process to achieve a balance between high conversion and selective product formation in the synthesis of this compound.

Advanced Organic Transformations and Mechanistic Insights of Tert Butyl 2 Prop 2 Yn 1 Yl Amino Acetate

Amine-Centered Reactivity and Derivatization

The secondary amine in tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate is a key site for molecular elaboration. Its nucleophilicity and the presence of an N-H bond allow for a variety of derivatization reactions, leading to the synthesis of more complex molecules such as amides, sulfonamides, and other N-substituted amino acid derivatives.

The secondary amine of this compound readily undergoes reactions with electrophilic acylating, sulfonylating, and carbamoylating agents to form stable amide, sulfonamide, and urea (B33335) derivatives, respectively. These transformations are fundamental in peptide synthesis, medicinal chemistry, and materials science.

Acylation: The reaction with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270), proceeds via a nucleophilic addition-elimination mechanism to yield N-acyl-N-propargylglycine tert-butyl esters. chemguide.co.ukchemguide.co.uk The base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. For less reactive amines or acylating agents, stronger bases like sodium hydride (NaH) or n-butyllithium (nBuLi) can be employed to deprotonate the amine, forming a more potent nucleophile. reddit.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords the corresponding sulfonamides. researchgate.netorganic-chemistry.org These reactions are essential for installing sulfonyl protecting groups or for synthesizing compounds with specific biological activities. Various catalysts, including indium and ytterbium(III) triflate, have been shown to facilitate the sulfonylation of amines and amino acid esters. organic-chemistry.orgorganic-chemistry.org

Carbamoylation: The synthesis of N-substituted ureas can be achieved by reacting the amine with isocyanates or carbamoyl (B1232498) chlorides. This reaction provides access to a class of compounds with significant applications in drug discovery and polymer chemistry.

The general conditions for these transformations are summarized in the table below.

TransformationElectrophileTypical Base/CatalystSolventProduct Class
AcylationAcyl Chloride (R-COCl)Triethylamine, Pyridine, DMAPDichloromethane (B109758), THFN-Acyl-N-propargylglycine ester
AcylationAcid Anhydride ((RCO)₂O)Triethylamine, PyridineDichloromethane, THFN-Acyl-N-propargylglycine ester
SulfonylationSulfonyl Chloride (R-SO₂Cl)Triethylamine, PyridineDichloromethane, Acetonitrile (B52724)N-Sulfonyl-N-propargylglycine ester
CarbamoylationIsocyanate (R-NCO)None or mild baseTHF, DichloromethaneN-Propargyl-N'-substituted urea derivative

As a secondary amine, this compound can react with aldehydes and ketones to form a tertiary amine through a process known as reductive amination. wikipedia.orgacsgcipr.org This reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ.

The mechanism involves the initial nucleophilic attack of the secondary amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. chemistrysteps.com Under weakly acidic conditions, this hemiaminal dehydrates to form a transient, electrophilic iminium ion. The iminium ion is then reduced by a hydride source present in the reaction mixture. acs.org

A key aspect of this transformation is the choice of reducing agent. Mild hydride reagents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are often preferred because they are selective for the iminium ion over the starting carbonyl compound, preventing the undesired reduction of the aldehyde or ketone. acsgcipr.orgacs.org This selectivity allows for a convenient one-pot procedure where the amine, carbonyl compound, and reducing agent are all combined. wikipedia.org

Carbonyl CompoundReducing AgentTypical ConditionsProduct
Aldehyde (R'-CHO)NaBH(OAc)₃Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), rttert-Butyl 2-[(R'-methyl)(prop-2-yn-1-yl)amino]acetate
Ketone (R'-CO-R'')NaBH₃CNMethanol (B129727) (MeOH), pH ~6tert-Butyl 2-[(R',R''-ethyl)(prop-2-yn-1-yl)amino]acetate
Aldehyde (R'-CHO)H₂ / Catalyst (Pd/C)Ethanol (EtOH) or Methanol (MeOH)tert-Butyl 2-[(R'-methyl)(prop-2-yn-1-yl)amino]acetate

Beyond the previously mentioned reactions, the secondary amine of this compound can be further functionalized through N-alkylation and N-arylation reactions to generate a diverse library of N-substituted amino acid derivatives. nih.gov

N-Alkylation: Direct alkylation can be achieved by reacting the amine with alkyl halides. This reaction typically requires a base to neutralize the resulting hydrohalic acid. However, over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction. A more controlled approach is the reductive amination described in the previous section.

N-Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished using transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination is a prominent method for forming C-N bonds between amines and aryl halides (or triflates). researchgate.netresearchgate.net This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. This methodology allows for the synthesis of N-aryl-N-propargylglycine derivatives, which are valuable scaffolds in medicinal chemistry. Recent developments have also explored the use of arylboronic acids as coupling partners in palladium-catalyzed arylations. acs.org

Reaction TypeCoupling PartnerCatalyst/Ligand SystemBaseProduct
N-ArylationAryl Bromide/IodidePd₂(dba)₃ / BINAPNaOt-Butert-Butyl 2-[aryl(prop-2-yn-1-yl)amino]acetate
N-ArylationArylboronic AcidPd(OAc)₂ / SPhosK₃PO₄tert-Butyl 2-[aryl(prop-2-yn-1-yl)amino]acetate
N-AlkylationAlkyl HalideK₂CO₃ or Cs₂CO₃DMF or Acetonitriletert-Butyl 2-[alkyl(prop-2-yn-1-yl)amino]acetate

Ester Group Transformations

The tert-butyl ester of the title compound serves as a robust protecting group for the carboxylic acid functionality. Its steric hindrance confers stability under many reaction conditions, yet it can be selectively removed or transformed when desired.

Selective Hydrolysis: The tert-butyl ester can be selectively cleaved under acidic conditions to yield the corresponding carboxylic acid, N-(prop-2-yn-1-yl)glycine. thieme.de The mechanism of this deprotection involves protonation of the ester carbonyl, followed by the formation of a stable tert-butyl cation and the free carboxylic acid. researchgate.netacsgcipr.org This transformation is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), or with anhydrous HCl in an organic solvent. acsgcipr.orgresearchgate.net These conditions are generally mild enough to leave other acid-sensitive groups, and importantly, the propargyl and secondary amine functionalities, intact.

Transesterification: While less common than hydrolysis, the tert-butyl ester can undergo transesterification to form other esters, such as methyl or ethyl esters. This reaction is typically catalyzed by strong acids or specific Lewis acids and requires a large excess of the new alcohol to drive the equilibrium toward the desired product. organic-chemistry.org For instance, heating the tert-butyl ester in methanol with a catalytic amount of sulfuric acid can yield the corresponding methyl ester. More advanced methods may utilize catalysts like tin(II) chloride for the direct conversion of tert-butyl esters to other esters. acs.orgorganic-chemistry.org

ReactionReagentsSolventProduct
HydrolysisTrifluoroacetic Acid (TFA)Dichloromethane (DCM)2-[(Prop-2-yn-1-yl)amino]acetic acid
HydrolysisAnhydrous HClDioxane or Diethyl Ether2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride
TransesterificationMethanol, cat. H₂SO₄MethanolMethyl 2-[(prop-2-yn-1-yl)amino]acetate
TransesterificationBenzyl alcohol, SnCl₂1,2-Dichloroethane (DCE)Benzyl 2-[(prop-2-yn-1-yl)amino]acetate

Ester Reduction: The tert-butyl ester can be reduced to the corresponding primary alcohol, 2-[(prop-2-yn-1-yl)amino]ethanol. This transformation requires a strong reducing agent, as tert-butyl esters are relatively unreactive towards milder reagents like sodium borohydride. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, effectively converting the ester to the alcohol. adichemistry.comorgsyn.orgmasterorganicchemistry.com The reaction is typically performed in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. Care must be taken to quench the reaction carefully to neutralize the reactive aluminum species. It is noteworthy that LiAlH₄ is a powerful enough reagent to potentially reduce the alkyne as well, although the ester is generally more reactive. Selective reducing agents, such as lithium tri-tert-butoxyaluminum hydride, are generally not strong enough to reduce esters. masterorganicchemistry.com

Amidation: The tert-butyl ester can be converted directly into an amide. While esters are generally less reactive than acyl chlorides, direct amidation can be achieved under certain conditions. One effective modern method involves a one-pot procedure where the tert-butyl ester is first converted in situ to an acid chloride using a chlorinating agent and a Lewis acid catalyst (e.g., α,α-dichlorodiphenylmethane and SnCl₂), which then readily reacts with a primary or secondary amine to form the desired amide. acs.orgorganic-chemistry.orgresearchgate.net Other methods for direct amidation of esters often require catalysts such as borate (B1201080) esters or strong bases like potassium tert-butoxide. nih.govnih.gov These methods provide a valuable route to peptide-like structures and other amide-containing molecules from the ester precursor.

TransformationReagentsSolventProduct
ReductionLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)2-[(Prop-2-yn-1-yl)amino]ethanol
Amidation1. α,α-Dichlorodiphenylmethane, SnCl₂ 2. Amine (R'R''NH)1,2-Dichloroethane (DCE)2-[(Prop-2-yn-1-yl)amino]-N,N-(R',R'')-acetamide
AmidationAmine (R'R''NH), B(OCH₂CF₃)₃tert-Butyl acetate2-[(Prop-2-yn-1-yl)amino]-N,N-(R',R'')-acetamide

Tandem and Cascade Reaction Sequences for Molecular Complexity Generation

Extensive literature searches did not yield specific examples of tandem or cascade reaction sequences involving this compound for the generation of molecular complexity. While the structural motifs present in this compound—a secondary propargylamine (B41283) and a tert-butyl ester—are frequently employed in a variety of organic transformations, detailed research findings on its specific application as a key building block in tandem or cascade reactions are not available in the reviewed scientific literature.

The field of organic synthesis extensively utilizes propargylamine derivatives in cascade reactions to construct complex heterocyclic frameworks. For instance, domino reactions of N-propargylamines are known to produce valuable molecular scaffolds such as quinolines. These transformations often proceed through a sequence of reactions, for example, a radical addition followed by a cyclization, all occurring in a single pot. Similarly, gold-catalyzed reactions of alkynes, including propargylamine derivatives, are well-documented for initiating cascade sequences that lead to diverse and complex molecular architectures.

However, research specifically detailing the participation of this compound in such reaction sequences, including reaction conditions, mechanistic pathways, and the resulting molecular structures, is not presently found in published studies. Consequently, data tables illustrating detailed research findings such as substrates, products, yields, and catalysts for tandem and cascade reactions of this specific compound cannot be provided.

Further research into the reactivity of this compound under conditions known to promote tandem and cascade processes in related propargylamine systems could reveal its potential as a valuable precursor for the efficient synthesis of complex nitrogen-containing molecules.

Utilization As a Key Synthetic Intermediate in Advanced Molecular Architectures

Building Blocks for Complex Heterocyclic Compound Synthesis

The structural attributes of tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate make it an ideal starting material for the synthesis of various heterocyclic systems. The interplay between the amino, ester, and alkyne groups can be harnessed to forge new ring systems through a variety of cyclization strategies.

While direct, documented syntheses of pyrroles and pyridines from this compound are not extensively reported, its structure as an N-propargylglycine derivative suggests its high potential for such transformations. The synthesis of pyrrolidine (B122466) rings, which can be precursors to pyrroles, is a common application for glycine (B1666218) derivatives through [3+2] cycloaddition reactions. nih.gov In this approach, the glycine moiety can be converted into an azomethine ylide, which then reacts with a dipolarophile to form the pyrrolidine ring.

Furthermore, intramolecular cyclization of N-propargyl amine derivatives is a known method for constructing nitrogen-containing heterocycles. researchgate.netrsc.org For this compound, activation of the alkyne by a transition metal catalyst could facilitate a nucleophilic attack by the nitrogen atom, leading to the formation of a five-membered ring. Subsequent aromatization would yield the pyrrole (B145914) scaffold.

For pyridine (B92270) synthesis, N-substituted amino acids can serve as precursors for the construction of piperidone rings, which can then be oxidized to pyridines. nih.govsynarchive.comnih.gov A plausible route could involve the reaction of this compound in a sequence that builds the six-membered piperidone ring, followed by aromatization.

Table 1: Potential Heterocyclic Scaffolds from this compound

HeterocyclePotential Synthetic StrategyKey Transformation
Pyrrole/Pyrrolidine[3+2] CycloadditionAzomethine ylide formation
Pyrrole/PyrrolidineIntramolecular CyclizationMetal-catalyzed alkyne activation
Pyridine/PiperidoneRing formation and AromatizationConstruction of a six-membered ring

The presence of the propargyl group in this compound makes it an excellent candidate for participation in the Pauson-Khand reaction, a powerful method for constructing fused bicyclic systems. researchgate.net This [2+2+1] cycloaddition involves an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt catalyst, to form a cyclopentenone fused to another ring. mdpi.com

For this to be applied in an intramolecular fashion, the parent molecule would first need to be functionalized with an alkene moiety. For instance, acylation of the secondary amine with an alkenyl acyl chloride would generate an enyne substrate. This enyne, upon treatment with a cobalt carbonyl complex, would undergo an intramolecular Pauson-Khand reaction to yield a densely functionalized, fused heterocyclic system containing a pyrrolidinone ring fused to a cyclopentenone. This strategy provides a convergent route to complex scaffolds that are of interest in natural product synthesis and drug discovery.

Tetramic acids, characterized by a pyrrolidine-2,4-dione (B1332186) core, are a class of natural products with diverse biological activities. The synthesis of these structures can be achieved through the Dieckmann condensation of N-acyl-α-amino esters. This compound can serve as a precursor in this context.

The synthetic sequence would involve the acylation of the secondary nitrogen atom with a molecule containing an ester functionality, such as a malonyl half-ester chloride. This would result in a diester intermediate. Treatment of this diester with a strong base, such as sodium ethoxide or potassium tert-butoxide, would then induce an intramolecular Dieckmann condensation between the two ester groups, leading to the formation of the tetramic acid ring system. The propargyl group would remain on the nitrogen atom, available for further functionalization.

Precursor for Peptide and Peptidomimetic Scaffolds

The amino acid-like structure of this compound makes it a valuable building block for the synthesis of peptides and peptidomimetics with novel properties. Its incorporation can introduce unique structural features and functionalities that are not present in natural peptides.

This compound can be regarded as a protected form of N-propargylglycine, a non-natural amino acid. The tert-butyl ester serves as a protecting group for the carboxylic acid, which is compatible with standard peptide synthesis conditions and can be removed under acidic conditions.

This building block can be incorporated into peptide sequences using solid-phase peptide synthesis (SPPS). The most significant feature it introduces is the terminal alkyne of the propargyl group. This alkyne serves as a versatile chemical handle for post-synthetic modification of the peptide via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry". This allows for the attachment of a wide range of molecules, including fluorophores, affinity labels, polyethylene (B3416737) glycol (PEG) chains, or other bioactive moieties, at a specific position within the peptide sequence.

The incorporation of this compound into a peptide chain offers avenues for both side-chain and backbone modifications.

Side-Chain Modification: The propargyl group essentially functions as a modifiable side chain. As mentioned, its primary utility lies in its ability to participate in click chemistry. This allows for the site-specific introduction of various functionalities onto the peptide scaffold. This strategy is widely used to develop peptide-based diagnostics, therapeutics, and research tools. The reaction is highly specific, high-yielding, and can be performed in aqueous media, making it suitable for biomolecules.

Table 2: Examples of Side-Chain Modifications via Click Chemistry

Attached MoietyPurpose
Fluorescent DyeBioimaging and tracking
BiotinAffinity purification and detection
PEG ChainImproved solubility and pharmacokinetics
CarbohydrateEnhanced cell targeting and stability
Cytotoxic DrugTargeted drug delivery (Peptide-Drug Conjugates)

Backbone Modification: Since the propargyl group is attached to the backbone nitrogen atom, this compound is technically a building block for a class of peptidomimetics known as "peptoids" or N-substituted glycine oligomers. The absence of a hydrogen atom on the amide nitrogen when this unit is incorporated into a chain disrupts the typical hydrogen bonding patterns that define secondary structures like alpha-helices and beta-sheets. This can lead to increased proteolytic stability and altered conformational preferences, which can be beneficial for developing peptide-based drugs.

Furthermore, the propargyl group on the backbone can be used for further manipulations. For example, gold-catalyzed intramolecular cyclization of propargylated peptides has been reported as a method for creating novel cyclic peptidomimetics. If another nucleophilic side chain (e.g., from lysine (B10760008) or cysteine) is present in the peptide sequence, an intramolecular reaction with the gold-activated alkyne can lead to macrocyclization, which is a common strategy to improve the stability and activity of peptides. nih.gov

Application in Macrocyclic Compound Assembly

The unique structure of this compound, effectively a protected propargyl-glycine derivative, makes it an ideal intermediate for the assembly of macrocyclic compounds, particularly peptidomimetics. Macrocycles are of significant interest in drug discovery as they can target challenging protein surfaces and often exhibit improved stability compared to their linear counterparts nih.govnih.gov. The primary strategy for incorporating this compound into a macrocycle involves the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" frontiersin.orgaatbio.com.

The general synthetic approach proceeds via several key steps:

Incorporation into a Linear Precursor: The this compound building block is integrated into a linear peptide or peptoid chain using standard solid-phase or solution-phase synthesis techniques. At another position in the linear chain, a complementary azide (B81097) functionality is introduced, often through an azide-bearing amino acid or other suitable linker.

Intramolecular Cyclization: The linear precursor, now containing both an alkyne and an azide, is subjected to CuAAC conditions. This induces an intramolecular reaction, where the propargyl group of the glycine unit reacts with the azide to form a stable, 1,4-disubstituted 1,2,3-triazole ring, thereby closing the loop and forming the macrocycle nih.gov.

Deprotection: The tert-butyl protecting group can be removed under acidic conditions if a free carboxylic acid is desired in the final macrocycle.

This methodology has been successfully employed for the rapid and efficient synthesis of libraries of cyclic peptide-peptoid hybrids, which have demonstrated improved biological activity and stability over the original linear peptides frontiersin.org. The use of such "clickable" building blocks simplifies the synthesis and allows for high-throughput preparation, which is advantageous for screening and drug discovery efforts frontiersin.orgnih.gov. The resulting triazole linkage is not just a linker but is considered a peptide bond isostere, contributing to the structural rigidity and hydrogen bonding capacity of the macrocycle.

Role in Polymer and Material Science (Focus on chemical synthesis methodologies)

In polymer and material science, the utility of this compound stems from the versatility of its propargyl group. This functional handle allows for its use in creating highly functionalized and well-defined polymers through various "click" reaction methodologies researchgate.netresearchgate.net.

This compound can be elaborated into a monomer suitable for controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization nih.gov. This allows for the synthesis of polymers with predetermined molecular weights and low dispersity, where the propargyl group is incorporated into the polymer side chains.

A typical synthetic methodology involves two main stages: monomer synthesis and polymerization.

Monomer Synthesis: The parent compound's secondary amine can be acylated with a polymerizable moiety, such as acryloyl chloride or methacryloyl chloride. This reaction converts the building block into a vinyl-type monomer bearing a pendant propargyl group and a protected carboxyl group.

Controlled Polymerization and Post-Polymerization Modification: The resulting monomer can then be polymerized or co-polymerized using a controlled radical polymerization technique like RAFT nih.gov. The polymerization proceeds on the acrylate/methacrylate group, yielding a well-defined polymer backbone with pendant propargyl groups. These alkyne side chains serve as reactive sites along the polymer chain. In a subsequent step, these sites can be modified with a vast array of azide-containing molecules via the CuAAC reaction iipseries.org. This post-polymerization modification approach is a powerful tool for creating functional materials by "clicking" on molecules with specific biological, optical, or electronic properties.

This strategy combines the precision of controlled polymerization with the efficiency of click chemistry, enabling the creation of advanced, tailor-made polymeric materials from a single, versatile monomer platform.

Advanced Spectroscopic and Computational Approaches to Elucidate Reactivity and Structure Reactivity Relationships of Tert Butyl 2 Prop 2 Yn 1 Yl Amino Acetate

The structural and electronic characteristics of tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate, a molecule featuring a terminal alkyne, a secondary amine, and a bulky tert-butyl ester group, can be thoroughly investigated using a suite of advanced spectroscopic techniques. These methods are crucial for confirming its chemical identity, elucidating its conformational properties, and monitoring its transformation during chemical reactions.

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in Synthesis and Transformation

Green chemistry principles are central to the future of chemical synthesis, and their application to Tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate is an area of active consideration. The focus is on developing more environmentally benign processes that reduce waste and energy consumption.

While metal-catalyzed reactions are common in the transformations of alkynes, there is a significant push towards metal-free alternatives to mitigate concerns about toxicity and environmental contamination. Organocatalysis, for instance, presents a viable pathway for the transformation of this compound. Furthermore, biocatalysis, utilizing enzymes to mediate reactions, offers high selectivity under mild conditions, representing a promising frontier for the synthesis and modification of this compound.

Traditional organic solvents are often a major contributor to the environmental footprint of chemical processes. Research is increasingly directed towards minimizing solvent use or replacing conventional solvents with greener alternatives. For reactions involving this compound, the exploration of aqueous media, ionic liquids, or deep eutectic solvents could lead to more sustainable synthetic protocols.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. The application of flow chemistry to the synthesis and subsequent reactions of this compound could enable more efficient and reproducible production. This technology is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates.

Catalyst Development for Enhanced Reactivity and Selectivity (e.g., Dual Catalysis)

The development of novel catalysts is crucial for unlocking new transformations and improving the efficiency of existing ones. For this compound, research into catalysts that can enhance reactivity and control selectivity in reactions such as cycloadditions or coupling reactions is a key area of interest. Dual catalysis, where two catalytic cycles operate in concert to enable a transformation that is not possible with either catalyst alone, could open up new avenues for the utilization of this building block.

Integration with Machine Learning in Retrosynthesis and Reaction Prediction

The intersection of artificial intelligence and chemistry is providing powerful new tools for chemical synthesis. Machine learning algorithms can be trained to predict the outcomes of reactions and to devise novel retrosynthetic pathways. For a versatile substrate like this compound, machine learning could accelerate the discovery of new synthetic routes and the identification of optimal reaction conditions, thereby streamlining the research and development process.

Potential for Novel Molecular Design and Bio-inspired Synthesis

The unique structural features of this compound make it a valuable component in the design of novel molecules with specific functions. Its propargyl group is a versatile handle for a variety of chemical transformations, including click chemistry. Bio-inspired synthesis, which seeks to mimic the efficiency and selectivity of natural biosynthetic pathways, could provide inspiration for new ways to utilize this compound in the construction of complex and biologically active molecules.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2-[(prop-2-yn-1-yl)amino]acetate, and how can coupling efficiency be optimized?

The compound is synthesized via amide bond formation between tert-butyl-protected carboxylic acid derivatives and propargylamine. A typical method involves activating the carboxyl group with coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dichloromethane (CH₂Cl₂), followed by reaction with propargylamine in the presence of DIPEA (N,N-diisopropylethylamine) as a base. Optimization strategies include:

  • Testing alternative coupling reagents (e.g., EDCI, DCC) to improve yield.
  • Adjusting stoichiometry of propargylamine (1.6 eq. used in ).
  • Monitoring reaction progress via TLC or LC-MS to minimize side products .

Q. What safety protocols should be followed when handling this compound?

While comprehensive toxicity data are unavailable, the compound should be treated as hazardous. Key precautions include:

  • Storage : Tightly sealed containers in cool (<25°C), well-ventilated areas away from heat and light to prevent decomposition .
  • Exposure Management : In case of inhalation, move to fresh air; for ingestion, rinse mouth with water (do not induce vomiting). Use PPE (gloves, goggles) and work in a fume hood .

Q. How can researchers verify the structural integrity of this compound?

Characterization requires a multi-technique approach:

  • NMR : Confirm the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and propargylamine signals (alkyne protons at δ ~2.0–2.5 ppm).
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ or [M+Na]⁺ ions).
  • X-ray Crystallography : If crystals are obtainable, use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields or spectral data during synthesis?

Inconsistent yields or spectral anomalies may arise from:

  • Impurities in Propargylamine : Purify via distillation or use freshly opened batches.
  • Side Reactions : Monitor for alkyne dimerization (e.g., Glaser coupling) under basic conditions. Quench reactions promptly and optimize temperature (room temperature vs. cooling).
  • Stereochemical Variations : Use chiral HPLC or circular dichroism (CD) to assess unintended stereoisomers .

Q. What role does this compound play in drug discovery or bioconjugation?

The compound serves as a versatile intermediate:

  • Click Chemistry : The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis.
  • Peptide Mimetics : The tert-butyl ester protects carboxylic acids during solid-phase peptide synthesis (SPPS), with deprotection under acidic conditions (e.g., TFA) .

Q. What strategies can resolve challenges in isolating this compound from reaction mixtures?

Isolation difficulties often stem from polar byproducts. Recommended approaches:

  • Extraction : Use ethyl acetate/water partitioning to separate the product from unreacted propargylamine.
  • Chromatography : Employ silica gel chromatography with gradients of hexane/ethyl acetate.
  • Recrystallization : Test solvents like tert-butyl methyl ether (TBME) or hexane/CH₂Cl₂ mixtures .

Q. How does the steric bulk of the tert-butyl group influence reactivity in downstream applications?

The tert-butyl group:

  • Enhances Stability : Protects ester functionalities from hydrolysis during multi-step syntheses.
  • Limits Reactivity : May hinder nucleophilic attacks at the carbonyl carbon, requiring stronger acids (e.g., HCl in dioxane) for deprotection .

Methodological Considerations

Q. What analytical techniques are critical for assessing the compound’s stability under varying conditions?

Conduct accelerated stability studies by:

  • Thermal Analysis : TGA/DSC to determine decomposition temperatures.
  • Hydrolytic Stability : Expose to buffers (pH 1–13) and monitor degradation via HPLC.
  • Light Sensitivity : Perform ICH-compliant photostability testing .

Q. How can computational modeling aid in predicting the compound’s reactivity or interactions?

Use DFT (Density Functional Theory) calculations to:

  • Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., amide bond formation) with software like Gaussian or ORCA .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.